molecular formula C8H8BBrO4 B6302307 (2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 2225178-33-4

(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No. B6302307
CAS RN: 2225178-33-4
M. Wt: 258.86 g/mol
InChI Key: DISRQTOWJXBYLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of “(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid”, boronic acids and their esters are generally synthesized through various methods. One common method involves the use of organometallic compounds (like Grignard reagents) and trimethyl borate, forming the boronic ester which is then hydrolyzed to the boronic acid . Another approach involves electrophilic borates trapping phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Chemical Reactions Analysis

Boronic acids and their esters are known to participate in various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that has been applied in the formal anti-Markovnikov hydromethylation of alkenes . This reaction involves the use of a radical approach to protodeboronate alkyl boronic esters .


Physical And Chemical Properties Analysis

Boronic acids are typically soluble in most polar organic solvents and are poorly soluble in nonpolar solvents . They are generally stable and easy to handle, making them important in organic synthesis .

Scientific Research Applications

(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research, including applications in the fields of biochemistry and physiology. In biochemistry, this compound is used in the synthesis of various compounds, including peptides, peptidomimetics, and small molecules. In physiology, this compound is used in the synthesis of compounds that can be used as therapeutic agents. This compound is also used in the synthesis of compounds that can be used as diagnostic agents, such as fluorescent probes and imaging agents.

Mechanism of Action

Target of Action

The primary targets of (2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid are organic compounds that participate in carbon-carbon bond forming reactions . This compound is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in carbon–carbon bond formation. It plays a significant role in transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is known that the kinetics of similar compounds, such as phenylboronic pinacol esters, are dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds, which are crucial in organic synthesis . For example, it has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of this compound is influenced by environmental factors such as air, moisture, and pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Advantages and Limitations for Lab Experiments

(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid has several advantages for laboratory experiments, including its low toxicity, low cost, and availability. Furthermore, this compound is a versatile reagent and is suitable for a wide range of reactions. However, this compound is also limited in its application, as it is not suitable for all types of reactions. Additionally, this compound is not as stable as other reagents, and can be easily hydrolyzed or oxidized.

Future Directions

The potential future directions for (2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid are numerous. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, this compound could be used in the synthesis of more complex compounds, such as peptides and peptidomimetics. Furthermore, this compound could be used in the development of new therapeutic agents and diagnostic agents. Finally, this compound could be used in the development of new catalysts and inhibitors for various reactions.

Synthesis Methods

(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid is synthesized from a variety of starting materials, including boronic esters, boronic acids, and boronates. The most common method of synthesis is the reaction of boronic esters with aldehydes or ketones in the presence of a catalyst. This reaction produces a boronic acid, which can then be converted to this compound by treatment with bromine or a brominating agent. Other methods of synthesis include the reaction of boronic acids with aldehydes or ketones, or the reaction of boronates with bromine or a brominating agent.

Safety and Hazards

Boronic acids can cause skin and eye irritation and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling these compounds.

properties

IUPAC Name

(2-bromo-5-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISRQTOWJXBYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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